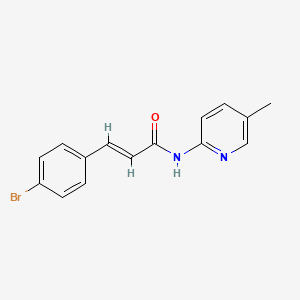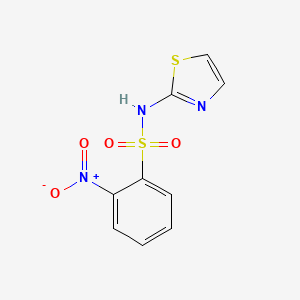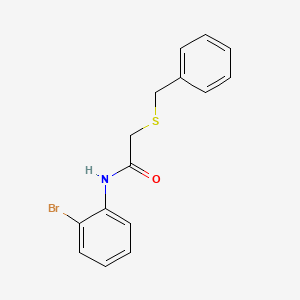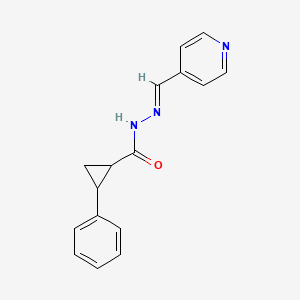
3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the acrylamide family, which is widely used in the synthesis of polymers, adhesives, and coatings.
作用机制
The mechanism of action of 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has a low toxicity profile and does not cause significant biochemical or physiological effects in normal cells. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which could be beneficial in the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide in lab experiments is its high purity and stability. This makes it easy to handle and ensures reproducible results. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
未来方向
There are several future directions for the research and development of 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide. One area of interest is the synthesis of derivatives with improved properties, such as increased solubility and potency. Another direction is the investigation of its potential applications in other fields, such as energy storage and environmental remediation. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is a promising chemical compound with potential applications in various fields. Its synthesis method is reliable, and it has been extensively studied for its anticancer and neuroprotective properties. It has also shown potential in the field of material science. However, more research is needed to fully understand its mechanism of action and potential side effects, and to explore its potential applications in other fields.
合成方法
The synthesis of 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide involves the reaction of 4-bromoaniline and 5-methyl-2-pyridinecarboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is purified using column chromatography to obtain a pure compound with a yield of 70-80%. This synthesis method has been reported in several research papers and is considered reliable.
科学研究应用
3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition, 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has shown promising results in the field of material science. It has been used as a building block in the synthesis of functional materials, such as metal-organic frameworks and porous polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
属性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(5-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-2-8-14(17-10-11)18-15(19)9-5-12-3-6-13(16)7-4-12/h2-10H,1H3,(H,17,18,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNCVTBJUMLKMS-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(5-methylpyridin-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)


![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)

